Fmoc-Sar-OPfp
CAS No.: 159631-29-5
Cat. No.: VC21540397
Molecular Formula: C24H16F5NO4
Molecular Weight: 477.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 159631-29-5 |
---|---|
Molecular Formula | C24H16F5NO4 |
Molecular Weight | 477.4 g/mol |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetate |
Standard InChI | InChI=1S/C24H16F5NO4/c1-30(10-17(31)34-23-21(28)19(26)18(25)20(27)22(23)29)24(32)33-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3 |
Standard InChI Key | PJYXJFOLTCMMLK-UHFFFAOYSA-N |
SMILES | CN(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CN(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Structure and Properties
Chemical Identity
Fmoc-Sar-OPfp is characterized by its unique structure combining three key components: the sarcosine core, the Fmoc protecting group, and the pentafluorophenyl ester activation. The compound is formally known as perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetate and features a molecular weight of 477.4 g/mol with the molecular formula C24H16F5NO4 .
The structural elements of Fmoc-Sar-OPfp contribute to its specialized function in peptide synthesis. The Fmoc group provides temporary protection for the amine function during synthesis steps, while the pentafluorophenyl ester serves as an activated leaving group that facilitates efficient peptide bond formation without requiring additional coupling reagents. The sarcosine component introduces an N-methyl group that can alter peptide backbone properties in the final peptide product.
Table 1: Chemical Identity of Fmoc-Sar-OPfp
Property | Value |
---|---|
Chemical Name | Fmoc-sarcosine pentafluorophenyl ester |
Alternative Names | Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetate |
CAS Number | 159631-29-5 |
Molecular Formula | C24H16F5NO4 |
Molecular Weight | 477.4 g/mol |
SMILES Notation | CN(CC(=O)Oc1c(F)c(F)c(F)c(F)c1F)C(=O)OCC2c3ccccc3-c4ccccc24 |
Physical and Chemical Properties
Fmoc-Sar-OPfp exists as a white crystalline solid with a purity typically ≥96.0% in commercial preparations . The compound requires proper storage conditions, preferably at 2-8°C, to maintain its stability and reactivity. While it remains stable under proper storage conditions, it shows sensitivity to moisture and extended exposure to basic conditions.
The compound exhibits good solubility in common peptide synthesis solvents including DMF (N,N-dimethylformamide), NMP (N-methyl-2-pyrrolidone), and dichloromethane, making it compatible with standard solid-phase peptide synthesis protocols. Its solubility profile enables efficient coupling reactions in peptide synthesis workflows while maintaining compatibility with automated synthesizers.
Table 2: Physical and Chemical Properties of Fmoc-Sar-OPfp
Property | Description |
---|---|
Physical Appearance | White crystalline solid |
Purity | ≥96.0% |
Solubility | Soluble in DMF, NMP, and other organic solvents |
Recommended Storage | 2-8°C under dry conditions |
Stability | Stable when stored properly; sensitive to moisture |
Principal Application | Peptide synthesis, particularly for difficult couplings |
Functional Groups | Fmoc protection, pentafluorophenyl ester activation |
Synthesis and Preparation Methods
Synthetic Approaches
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
Fmoc-Sar-OPfp serves as a key building block in solid-phase peptide synthesis (SPPS), particularly for incorporating sarcosine residues into peptide chains . The inclusion of sarcosine in peptides introduces N-methylation at specific positions in the peptide backbone, which can profoundly influence the conformational and biological properties of the resulting peptides.
The incorporation of sarcosine residues using Fmoc-Sar-OPfp offers several significant benefits in peptide drug development:
First, N-methylation disrupts standard peptide secondary structure elements by eliminating crucial hydrogen bonding interactions, which can lead to altered peptide conformations and potentially enhanced binding selectivity to biological targets. Second, the presence of N-methyl groups significantly reduces susceptibility to proteolytic degradation, thereby improving metabolic stability and extending the half-life of peptide therapeutics. Third, N-methylation can enhance membrane permeability by reducing the polarity of the peptide backbone, potentially improving oral bioavailability of peptide drugs.
These properties make sarcosine-containing peptides particularly valuable for pharmaceutical applications, addressing several key limitations of conventional peptide therapeutics.
Advantages in Challenging Coupling Reactions
The pentafluorophenyl ester activation in Fmoc-Sar-OPfp provides enhanced reactivity compared to standard coupling methods, making it particularly valuable for difficult coupling scenarios that commonly arise in peptide synthesis . The pre-activated nature of Fmoc-Sar-OPfp eliminates the need for in situ activation with coupling agents during the synthesis process.
This pre-activation offers several distinct advantages. The pentafluorophenyl ester facilitates efficient coupling to sterically hindered amino acids where conventional methods might show limited reactivity. The activated ester is particularly effective for forming peptide bonds involving secondary amines such as proline or other N-methylated amino acids, which typically present challenges in peptide synthesis due to reduced nucleophilicity.
Additionally, the use of pre-activated Fmoc-Sar-OPfp can reduce racemization risks that often accompany strong in situ activation methods, helping to maintain stereochemical integrity during coupling steps. These properties collectively make Fmoc-Sar-OPfp a valuable tool for challenging peptide synthesis applications where standard methods may prove inadequate.
Research Applications in Drug Development
Fmoc-Sar-OPfp and similar building blocks have found extensive application in pharmaceutical research focused on peptide-based therapeutics . The incorporation of sarcosine residues enables the development of peptides with modified pharmacological properties that address traditional limitations of peptide drugs.
Research laboratories utilize Fmoc-Sar-OPfp in the creation of peptide libraries for high-throughput screening to identify novel bioactive sequences. The systematic incorporation of sarcosine at different positions within peptide sequences allows researchers to establish structure-activity relationships and optimize lead compounds.
Recent research published in 2025 has demonstrated the potential of Fmoc-protected amino acid derivatives in antifungal applications . For instance, a study found that certain Fmoc-protected triazolyl-α-amino acids and their dipeptides exhibited superior antifungal activity against Aspergillus species compared to the conventional antifungal drug fluconazole. This highlights how synthetic amino acid derivatives can create novel therapeutic possibilities beyond traditional applications.
Research Findings on Reactivity and Side Reactions
Coupling Efficiency Studies
Research has established that pre-activated Fmoc-amino acid pentafluorophenyl esters like Fmoc-Sar-OPfp demonstrate superior coupling performance compared to standard in situ activation methods . Multiple studies have confirmed that the enhanced reactivity of the pentafluorophenyl ester facilitates efficient peptide bond formation even in challenging sequence contexts.
The pentafluorophenyl ester functions as an excellent leaving group during the coupling reaction, enabling nucleophilic attack by the free amine of the growing peptide chain. The resulting amide bond formation proceeds with high efficiency and minimal side reactions, making Fmoc-Sar-OPfp particularly valuable for difficult couplings.
Notably, the pentafluorophenyl ester serves a dual function, as mentioned in the literature: it protects the carboxyl group under certain reaction conditions while simultaneously providing activation for subsequent coupling steps . This dual functionality contributes to the versatility of Fmoc-Sar-OPfp in complex peptide synthesis protocols.
Diketopiperazine Formation and Suppression
A significant challenge in peptide synthesis involving N-methylated amino acids like sarcosine is the formation of diketopiperazine (DKP) structures, which are cyclic dipeptides formed through intramolecular cyclization. Research published in ACS Omega has investigated this phenomenon and developed strategies to mitigate it .
DKP formation is particularly pronounced when sarcosine is followed by amino acids with secondary amine groups, such as proline. This side reaction can significantly reduce the yield and purity of the desired peptide product. The study demonstrated that conventional Fmoc deprotection conditions using 20% piperidine in DMF led to substantial DKP formation.
Table 3: DKP Formation with Different Deprotection Conditions
Deprotection Conditions | DKP Formation (%) with Pro | DKP Formation (%) with Sar |
---|---|---|
20% piperidine/DMF | 13.8 | Nearly complete |
2% DBU, 5% piperazine/NMP | 3.6 | Substantially reduced |
Importantly, the research found that modified deprotection conditions using 2% DBU and 5% piperazine in NMP significantly reduced DKP formation . This optimization demonstrates how careful tuning of reaction conditions can overcome challenges associated with sarcosine-containing peptides, highlighting the importance of method development in peptide synthesis involving specialized building blocks like Fmoc-Sar-OPfp.
Epimerization Studies in Peptide Synthesis
Research has identified that certain coupling conditions can lead to significant epimerization, particularly in the synthesis of glycopeptides . This stereochemical integrity issue represents a major concern in peptide synthesis, as it can lead to mixtures of diastereomers with potentially different biological activities.
A systematic evaluation of different coupling protocols with Fmoc-protected glycosylated amino acids revealed varying degrees of epimerization depending on the specific conditions employed:
Table 4: Epimerization Rates with Different Coupling Conditions for Glycosylated Amino Acids
Coupling Conditions | Epimerization (%) with Ac3GlcNAcα | Epimerization (%) with Ac3GlcNAcβ |
---|---|---|
HATU/HOAt/NMM (2.5/1.1/2.2 eq) | 7.7 | 8.1 |
HATU/HOAt/NMM (1.5/1.2/2.4 eq) | 15.0 | 20.0 |
These findings underscore the importance of selecting appropriate coupling conditions when working with sensitive building blocks to maintain stereochemical integrity during synthesis . The use of pre-activated species like Fmoc-Sar-OPfp may offer advantages in this regard by avoiding strong in situ activation that can promote epimerization.
Comparative Analysis with Alternative Coupling Methods
Performance Comparison with Standard Methods
Fmoc-Sar-OPfp offers several advantages when compared to conventional coupling approaches commonly employed in peptide synthesis:
Table 5: Comparison of Fmoc-Sar-OPfp with Other Coupling Methods
Feature | Fmoc-Sar-OPfp | Carbodiimide Methods | Uronium/Phosphonium Reagents |
---|---|---|---|
Pre-activation | Yes | No | No |
Coupling Efficiency | High | Moderate | Moderate to High |
Racemization Risk | Low | High | Moderate |
Side Reaction Profile | Minimal | Several common side reactions | Variable |
Relative Cost | Higher | Lower | Moderate |
Automation Compatibility | Excellent | Good | Excellent |
The pre-activated nature of Fmoc-Sar-OPfp eliminates the need for in situ activation, which can reduce side reactions and simplify the coupling protocol. This pre-activation particularly benefits automated synthesis platforms where consistency and reliability are crucial factors.
While carbodiimide methods like DCC/HOBt remain widely used due to their cost-effectiveness, they often require longer reaction times and may lead to more side products, especially in difficult couplings. Similarly, uronium and phosphonium reagents (HATU, HBTU, PyBOP) offer good activation but can promote racemization in sensitive cases and typically require precise control of reaction stoichiometry.
Application in Specialized Peptide Synthesis
Research has demonstrated that Fmoc-Sar-OPfp and similar activated building blocks offer particular advantages in specialized peptide synthesis applications, especially those involving difficult sequences or complex modifications.
For glycopeptide synthesis, researchers must carefully consider both coupling efficiency and stereochemical integrity. Studies have shown that coupling conditions can significantly impact epimerization rates in glycosylated amino acids . The pre-activated nature of Fmoc-Sar-OPfp may offer advantages in maintaining stereochemical integrity while achieving effective coupling.
Recent Advances and Future Directions
Integration with Modern Synthesis Technologies
Recent advances have focused on integrating specialized building blocks like Fmoc-Sar-OPfp with contemporary peptide synthesis technologies to enhance efficiency and expand applications.
Microwave-assisted peptide synthesis represents a significant advancement that can accelerate reaction rates and improve yields, particularly for difficult couplings. The combination of pre-activated building blocks like Fmoc-Sar-OPfp with microwave technology could potentially address challenging coupling scenarios with enhanced efficiency.
Flow chemistry platforms for continuous peptide production offer another promising direction, enabling more efficient scale-up and potentially reducing solvent consumption. The stable, pre-activated nature of Fmoc-Sar-OPfp makes it potentially compatible with flow chemistry approaches, although specific adaptations may be required.
Advanced automated synthesizers with real-time monitoring capabilities can optimize coupling conditions based on reaction progress, potentially improving outcomes when using specialized building blocks. This technology could help determine the optimal conditions for incorporating sarcosine using Fmoc-Sar-OPfp in various sequence contexts.
Expanding Applications in Bioconjugation
The reactive pentafluorophenyl ester functionality in Fmoc-Sar-OPfp makes it valuable for bioconjugation chemistry, extending its utility beyond traditional peptide synthesis . This reactivity enables the attachment of peptides containing sarcosine to various materials and molecules.
In bioconjugation applications, Fmoc-Sar-OPfp can facilitate the attachment of peptides to biological macromolecules including proteins and nucleic acids, creating chimeric structures with novel biological properties. Similarly, the compound can enable conjugation to nanoparticle surfaces for targeted delivery applications, where the altered conformational properties of sarcosine-containing peptides may provide advantages in biological recognition.
Polymer-peptide conjugates represent another emerging application area, where peptides containing sarcosine can be attached to polymer backbones to create materials with specific biological activities or responsive properties. The N-methylation provided by sarcosine can enhance stability of these conjugates in biological environments.
Future Prospects in Pharmaceutical Development
The incorporation of sarcosine using reagents like Fmoc-Sar-OPfp has significant implications for the future of peptide-based pharmaceuticals . The unique properties of N-methylated peptides address several key challenges in peptide drug development.
Future research will likely focus on optimizing the systematic incorporation of sarcosine at specific positions within peptide sequences to enhance pharmacological properties while maintaining biological activity. This structure-activity relationship work will benefit from efficient coupling methods employing Fmoc-Sar-OPfp or similar activated building blocks.
The development of peptide therapeutics targeting intracellular pathways represents another promising direction, where the enhanced membrane permeability conferred by N-methylation could enable access to previously challenging cellular targets. The ability to efficiently incorporate sarcosine using Fmoc-Sar-OPfp will facilitate the exploration of this therapeutic space.
Recent research into antifungal applications of Fmoc-protected amino acid derivatives highlights how these building blocks can contribute to addressing important medical challenges. As antimicrobial resistance continues to grow as a global health concern, novel peptide-based approaches may offer valuable alternatives to conventional small-molecule drugs.
Practical Considerations for Laboratory Use
Optimization of Coupling Protocols
When employing Fmoc-Sar-OPfp in peptide synthesis, several factors should be considered to optimize coupling efficiency and minimize side reactions.
Reaction time and temperature significantly impact coupling efficiency. While room temperature reactions are commonly employed, difficult couplings may benefit from moderate heating (30-40°C) to enhance reactivity. Extended reaction times may be necessary for particularly challenging couplings, but should be carefully monitored to minimize side reactions.
The choice of solvent can influence both solubility and reactivity. DMF and NMP are commonly used, with NMP sometimes offering improved solubility for the growing peptide chain. For sequences prone to aggregation, additives such as LiCl or chaotropic salts may improve coupling efficiency.
Double coupling protocols, where a second coupling step is performed after the initial reaction, often prove beneficial when incorporating sarcosine using Fmoc-Sar-OPfp. This approach helps achieve high coupling completion, particularly in difficult sequence contexts.
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